![molecular formula C7H16O4Si B8265196 METHYL 3-[(DIMETHOXYMETHYL)SILYL]PROPANOATE](/img/structure/B8265196.png)
METHYL 3-[(DIMETHOXYMETHYL)SILYL]PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(dimethoxymethyl)silyl]propanoate is an organosilicon compound with the molecular formula C7H16O4Si. This compound is characterized by the presence of a silyl group attached to a propanoate ester, making it a versatile intermediate in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-[(dimethoxymethyl)silyl]propanoate can be synthesized through the reaction of methyl 3-bromopropanoate with dimethoxymethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(dimethoxymethyl)silyl]propanoate undergoes various chemical reactions, including:
Hydrolysis: The silyl group can be hydrolyzed to form the corresponding silanol.
Oxidation: The compound can be oxidized to form siloxane derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under mild to moderate conditions.
Major Products Formed
Hydrolysis: Produces silanol and methanol.
Oxidation: Forms siloxane derivatives.
Substitution: Results in various esters or acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[(dimethoxymethyl)silyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of methyl 3-[(dimethoxymethyl)silyl]propanoate involves the interaction of its silyl group with various molecular targets. The silyl group can form covalent bonds with hydroxyl groups on surfaces or biomolecules, leading to enhanced stability and functionality. The pathways involved include hydrolysis, oxidation, and substitution reactions, which modify the chemical structure and properties of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(trimethylsilyl)propanoate
- Methyl 3-(triethoxysilyl)propanoate
- Methyl 3-(dimethylsilyl)propanoate
Uniqueness
Methyl 3-[(dimethoxymethyl)silyl]propanoate is unique due to the presence of the dimethoxymethylsilyl group, which imparts distinct reactivity and stability compared to other silyl derivatives. This makes it particularly useful in applications requiring precise control over chemical modifications and interactions .
Propiedades
IUPAC Name |
methyl 3-(dimethoxymethylsilyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4Si/c1-9-6(8)4-5-12-7(10-2)11-3/h7H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHZMFBMZYMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

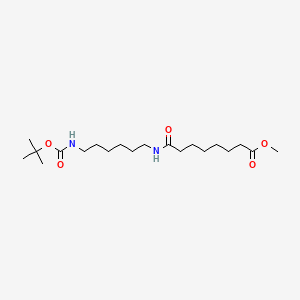
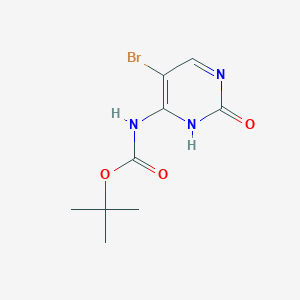
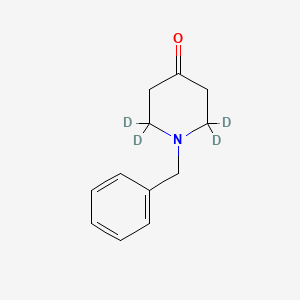
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B8265155.png)
![4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8265159.png)
![2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol](/img/structure/B8265165.png)

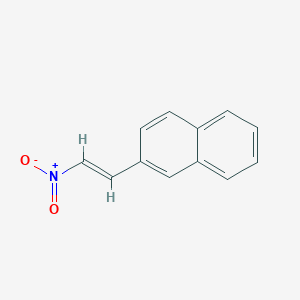
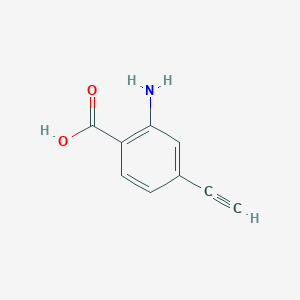
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid](/img/structure/B8265208.png)
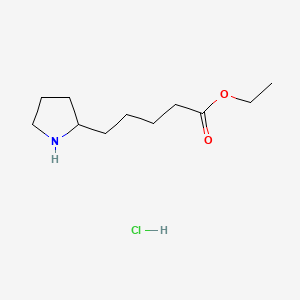
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8265218.png)

